Efegatran

Übersicht

Beschreibung

Efegatran ist ein direkter Thrombininhibitor, der für seine gerinnungshemmenden Eigenschaften bekannt ist. Es wurde umfassend auf seine potenzielle Anwendung bei der Behandlung thrombotischer Erkrankungen untersucht, insbesondere bei Patienten mit instabiler Angina . This compound wirkt, indem es Thrombin hemmt, ein Enzym, das eine entscheidende Rolle bei der Blutgerinnung spielt.

Vorbereitungsmethoden

Die Synthese von Efegatran umfasst mehrere Schritte, darunter die Herstellung seiner Sulfat- und Hydrochloridformen . Die Syntheserouten beinhalten typischerweise die Verwendung verschiedener Reagenzien und Lösungsmittel, um die gewünschte chemische Struktur zu erreichen. Industrielle Produktionsmethoden konzentrieren sich darauf, die Ausbeute und Reinheit zu optimieren und gleichzeitig die Stabilität der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Efegatran unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was möglicherweise ihre biologische Aktivität verändert.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, was sich auf die Eigenschaften und Wirksamkeit der Verbindung auswirken kann.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Efegatran wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Die einzigartige chemische Struktur von this compound macht es zu einer wertvollen Verbindung für die Untersuchung von Enzyminhibition und Reaktionsmechanismen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Thrombin bei der Blutgerinnung und verwandten Prozessen zu untersuchen.

Industrie: Die gerinnungshemmenden Eigenschaften der Verbindung machen sie nützlich für die Entwicklung neuer therapeutischer Mittel und diagnostischer Werkzeuge.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es direkt Thrombin hemmt, ein Enzym, das Fibrinogen während der Blutgerinnung in Fibrin umwandelt . Durch die Bindung an das aktive Zentrum von Thrombin verhindert this compound die Bildung von Fibrinthromben, wodurch das Thromboserisiko verringert wird. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das Thrombin-Enzym und die Gerinnungskaskade.

Wirkmechanismus

Efegatran exerts its effects by directly inhibiting thrombin, an enzyme that converts fibrinogen to fibrin during blood clotting . By binding to the active site of thrombin, this compound prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The molecular targets and pathways involved include the thrombin enzyme and the coagulation cascade.

Vergleich Mit ähnlichen Verbindungen

Efegatran gehört zu einer Klasse von direkten Thrombininhibitoren, zu denen auch Verbindungen wie Argatroban, Inogatran und Napsagatran gehören . Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen. This compound ist einzigartig in seiner spezifischen Bindungsaffinität und Stabilität, was es zu einer wertvollen Ergänzung der Klasse der Thrombininhibitoren macht.

Ähnliche Verbindungen

Argatroban: Ein weiterer direkter Thrombininhibitor, der zur Behandlung von Thrombosen eingesetzt wird.

Inogatran: Ein Thrombininhibitor mit ähnlichen gerinnungshemmenden Eigenschaften.

Napsagatran: Ein peptidomimetischer Thrombininhibitor, der auf seine antithrombotische Wirkung untersucht wird.

Die einzigartigen Eigenschaften und die umfassende Forschung zu this compound machen es zu einer vielversprechenden Verbindung für die Weiterentwicklung und Anwendung in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

Efegatran is a direct thrombin inhibitor that has garnered attention for its potential therapeutic applications, particularly in the management of thrombotic disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, clinical findings, and relevant case studies.

This compound functions by selectively inhibiting thrombin, an enzyme crucial for blood coagulation. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism positions this compound as a favorable alternative to traditional anticoagulants such as heparin.

Pharmacological Properties

Potency and Selectivity:

this compound exhibits a high degree of potency against thrombin with an inhibition constant () of 0.017 μM, indicating its effectiveness in preventing thrombin activity compared to other proteases like trypsin and factor Xa . The selectivity ratios for this compound against other serine proteases range from 28 to 1470 times less potent than against thrombin .

Comparative Efficacy:

In a multicenter study comparing this compound sulfate to heparin in patients with acute myocardial infarction (MI), it was found that this compound had a comparable incidence of thrombolytic failure (53.8% for this compound vs. 53.0% for heparin) but demonstrated a shorter time to recovery in ST monitoring (median 107 minutes vs. 154 minutes for heparin) .

Clinical Studies and Findings

Multicenter Dose-Ranging Study:

A significant clinical trial involved 336 patients randomized to receive either this compound or heparin over a period of 72 to 96 hours. The study aimed to evaluate the incidence of thrombolytic failure and overall clinical outcomes. Although no significant differences were observed in major bleeding events between the two groups, minor bleeding was noted more frequently in the this compound group .

Case Study Insights:

- Acute Myocardial Infarction: In patients treated with this compound, there were instances of intracranial hemorrhage; however, these were rare and comparable to those seen in the heparin group .

- Efficacy in Thrombolysis: The study suggested that this compound could enhance reperfusion rates when used alongside thrombolytic therapy, potentially improving patient outcomes in acute MI scenarios .

Summary Table of Key Findings

| Study Aspect | This compound | Heparin |

|---|---|---|

| against thrombin | 0.017 μM | - |

| Incidence of thrombolytic failure | 53.8% | 53.0% |

| Time to recovery (median) | 107 minutes | 154 minutes |

| Major bleeding incidents | Rare (3 cases) | Rare (1 case) |

Eigenschaften

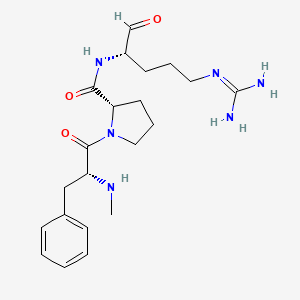

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGLWQUWUNBAOO-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126721-07-1 (sulfate) | |

| Record name | Efegatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20909748 | |

| Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105806-65-3 | |

| Record name | Efegatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFEGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0VK2474K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.